

A Technical Guide to the Identification of 3-Ethyl-2-methylhexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Ethyl-2-methylhexane**

Cat. No.: **B097986**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the identification and characterization of the branched alkane, **3-Ethyl-2-methylhexane**. The document outlines its key identifiers, physicochemical properties, and detailed experimental protocols for its analysis.

Compound Identification

The primary identifier for **3-Ethyl-2-methylhexane** is its CAS (Chemical Abstracts Service) Registry Number.

- CAS Number: 16789-46-1[1][2][3]

Other significant identifiers are provided in the table below.

Identifier	Value
Molecular Formula	C9H20 ^{[1][2][3]}
IUPAC Name	3-Ethyl-2-methylhexane ^{[2][3]}
Synonyms	2-Methyl-3-ethylhexane ^{[3][4][5]}
InChI	InChI=1S/C9H20/c1-5-7-9(6-2)8(3)4/h8-9H,5-7H2,1-4H3 ^{[2][3]}
InChIKey	MVLOWDRGPHBNNF-UHFFFAOYSA-N ^{[2][3]}
Canonical SMILES	CCCC(CC)C(C)C ^[2]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of **3-Ethyl-2-methylhexane** is presented below. This data is crucial for its identification and characterization in a laboratory setting.

Property	Value
Molecular Weight	128.25 g/mol ^[2]
XLogP3-AA	4.5 ^{[1][2]}
Rotatable Bond Count	4 ^[1]
Heavy Atom Count	9 ^[1]
Complexity	55.1 ^{[1][2]}
Monoisotopic Mass	128.156500638 Da ^{[1][2]}
Kovats Retention Index (Standard non-polar)	847, 847, 845, 844, 847, 846, 849 ^[2]

Spectroscopic data is available for **3-Ethyl-2-methylhexane**, which is essential for its unambiguous identification. Available spectral information includes:

- Mass Spectrometry (GC-MS): Data is available from the NIST Mass Spectrometry Data Center.^{[2][4]}

- ^{13}C NMR Spectra: Available through spectral databases.[\[2\]](#)
- IR Spectra (Vapor Phase): Available through spectral databases.[\[2\]](#)

Experimental Protocols for Identification

The identification of **3-Ethyl-2-methylhexane**, a volatile organic compound, is typically achieved using chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful method.

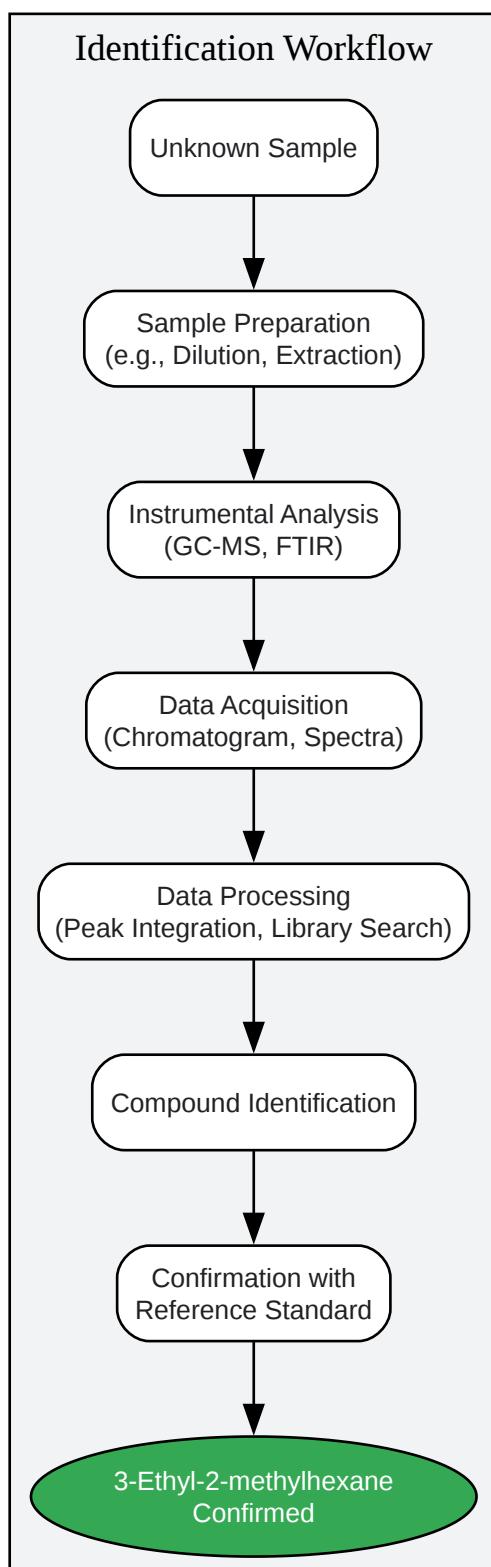
3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

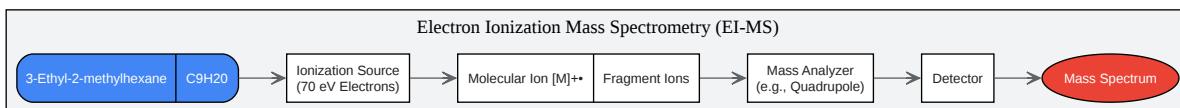
This protocol outlines a general procedure for the analysis of volatile alkanes like **3-Ethyl-2-methylhexane**.

- Sample Preparation:
 - For liquid samples, dilute in a volatile solvent such as hexane or pentane to an appropriate concentration (e.g., 1-10 ppm).
 - For gas-phase samples, a gas-tight syringe can be used for direct injection, or the sample can be collected on a sorbent tube followed by thermal desorption.
- Instrumentation and Conditions:
 - Gas Chromatograph: Agilent 7890B or equivalent.
 - Column: HP-5ms (30 m x 0.25 mm x 0.25 μm) or similar non-polar capillary column.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Inlet: Split/splitless injector at 250°C.
 - Injection Volume: 1 μL .
 - Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 minutes.

- Ramp: 10°C/min to 200°C.
- Hold: 5 minutes at 200°C.
- Mass Spectrometer: Agilent 5977A or equivalent.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-300.
- Data Analysis:
 - The retention time of the analyte peak is compared to that of a known standard of **3-Ethyl-2-methylhexane**.
 - The acquired mass spectrum is compared with a reference library, such as the NIST Mass Spectral Library, for confirmation. The fragmentation pattern of branched alkanes is a key identifying feature.

3.2. Fourier Transform Infrared (FTIR) Spectroscopy


FTIR spectroscopy can provide complementary information for the identification of **3-Ethyl-2-methylhexane** by identifying its functional groups.


- Sample Preparation:
 - Liquid Phase: A thin film of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
 - Attenuated Total Reflectance (ATR): A drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Instrumentation and Conditions:
 - Spectrometer: Thermo Scientific Nicolet iS50 FTIR Spectrometer or equivalent.

- Detector: Deuterated Triglycine Sulfate (DTGS).
- Spectral Range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Scans: 32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis:
 - The resulting spectrum should show characteristic C-H stretching and bending vibrations for an alkane.
 - Strong C-H stretching absorptions are expected in the 2850-3000 cm^{-1} region.
 - C-H bending vibrations for methyl (-CH₃) and methylene (-CH₂-) groups are expected around 1465 cm^{-1} and 1375 cm^{-1} .

Mandatory Visualizations

The following diagrams illustrate the logical workflow for compound identification and a key analytical process.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 3-Ethyl-2-methylhexane | C9H20 | CID 86067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hexane, 3-ethyl-2-methyl- [webbook.nist.gov]
- 4. Hexane, 3-ethyl-2-methyl- [webbook.nist.gov]
- 5. Hexane, 3-ethyl-2-methyl- [webbook.nist.gov]
- To cite this document: BenchChem. [A Technical Guide to the Identification of 3-Ethyl-2-methylhexane]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b097986#cas-number-for-3-ethyl-2-methylhexane-identification\]](https://www.benchchem.com/product/b097986#cas-number-for-3-ethyl-2-methylhexane-identification)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com